![molecular formula C13H14N2S2 B4691583 N-(3-methylphenyl)-N'-(2-thienylmethyl)thiourea](/img/structure/B4691583.png)
N-(3-methylphenyl)-N'-(2-thienylmethyl)thiourea
Overview
Description
N-(3-methylphenyl)-N'-(2-thienylmethyl)thiourea, also known as MTU, is a thiourea derivative that has been extensively studied for its potential therapeutic applications. MTU has been found to exhibit a wide range of biological activities, including antifungal, antitumor, and antiviral properties. In
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-N'-(2-thienylmethyl)thiourea is not fully understood. However, it has been suggested that this compound exerts its biological activities through the inhibition of various enzymes and proteins. For example, this compound has been found to inhibit the growth of fungal cells by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. For example, this compound has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to apoptosis. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. In addition, this compound has been shown to inhibit the activity of HIV reverse transcriptase, which is an enzyme involved in the replication of the virus.
Advantages and Limitations for Lab Experiments
N-(3-methylphenyl)-N'-(2-thienylmethyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, there are also some limitations to using this compound in lab experiments. For example, this compound has low solubility in water, which can make it difficult to work with. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
For research on N-(3-methylphenyl)-N'-(2-thienylmethyl)thiourea include the development of this compound derivatives with improved solubility and bioavailability, investigation of the mechanism of action, and the potential for use in combination therapy.
Scientific Research Applications
N-(3-methylphenyl)-N'-(2-thienylmethyl)thiourea has been extensively studied for its potential therapeutic applications. It has been found to exhibit antifungal activity against a wide range of fungal strains, including Candida albicans, Aspergillus flavus, and Fusarium oxysporum. This compound has also been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been found to exhibit antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
properties
IUPAC Name |
1-(3-methylphenyl)-3-(thiophen-2-ylmethyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S2/c1-10-4-2-5-11(8-10)15-13(16)14-9-12-6-3-7-17-12/h2-8H,9H2,1H3,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWZEBAJUXAQDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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